![molecular formula C22H19N3O3 B2695815 3-苄基-1-[(3-甲氧基苯基)甲基]吡啶并[2,3-d]嘧啶-2,4-二酮 CAS No. 913690-25-2](/img/structure/B2695815.png)

3-苄基-1-[(3-甲氧基苯基)甲基]吡啶并[2,3-d]嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

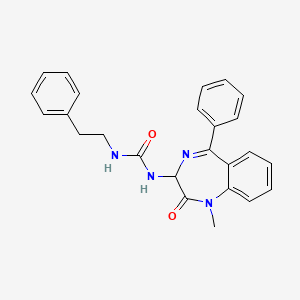

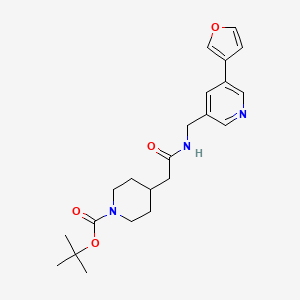

“3-Benzyl-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione” is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been studied as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .

Synthesis Analysis

The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives involves a mixture of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile, p-nitroacetophenone, and triethylamine in 1,4-dioxane . The mixture is heated under reflux for 5 hours, then cooled and poured into ice-water, filtered off, dried, and recrystallized from 1,4-dioxane .科学研究应用

光电材料开发

研究强调了嘧啶衍生物(包括与3-苄基-1-[(3-甲氧基苯基)甲基]吡啶[2,3-d]嘧啶-2,4-二酮结构相关的化合物)在新型光电材料开发中的重要性。这些化合物被纳入π-扩展共轭体系,这对于制造先进的光致和电致发光材料至关重要。此应用与制造有机发光二极管(OLED)特别相关,包括高效的红色磷光OLED和白色OLED。此外,它们的使用扩展到非线性光学材料和比色pH传感器,证明了此类嘧啶衍生物在增强光电器件性能方面的广泛用途(Lipunova et al., 2018)。

抗炎和生物活性

嘧啶,包括与3-苄基-1-[(3-甲氧基苯基)甲基]吡啶[2,3-d]嘧啶-2,4-二酮相似的结构,具有广泛的药理作用,例如抗炎特性。这些作用归因于它们对前列腺素E2、诱导型一氧化氮合酶、肿瘤坏死因子-α和核因子κB等关键炎症介质的表达和活性的作用。对该领域最新发展的综述为合成新型嘧啶类似物奠定了基础,旨在增强抗炎活性,同时最大程度降低毒性,表明进一步药物开发和治疗应用的潜力(Rashid et al., 2021)。

大气反应性和环境影响

甲氧基酚,与3-苄基-1-[(3-甲氧基苯基)甲基]吡啶[2,3-d]嘧啶-2,4-二酮的组分在结构上相关,已对其大气反应性进行了研究,特别是与生物质燃烧排放有关。这些研究强调了甲氧基酚通过与OH和NO3自由基反应而具有显著的SOA形成潜力。这项研究有助于了解有机化合物对环境的影响,包括对大气污染和气候变化的潜在影响(Liu et al., 2022)。

合成途径和化学性质

对嘧啶和相关化合物的化学性质的探索提供了对新型合成途径的见解,增强了这些分子的结构多样性和潜在应用。例如,对从1,3-二芳基巴比妥酸和1,3-二芳基-2-硫代巴比妥酸分别与邻氨基苯甲酸合成嘧啶并[4,5-b]喹啉及其硫代类似物进行的研究表明,这些化合物在生成具有潜在生物学和药理学应用的广泛衍生物方面具有多功能性(Nandha kumar et al., 2001)。

作用机制

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial enzyme involved in cell cycle regulation, making it an appealing target for cancer treatment .

Mode of Action

Similar compounds have been shown to inhibit their targets by binding to the active site of the enzyme, thereby preventing its normal function . This interaction results in the inhibition of the enzyme’s activity, leading to a disruption in the cell cycle and potentially inducing apoptosis .

Biochemical Pathways

Given that similar compounds target cdk2, it is likely that this compound also affects the cell cycle regulation pathway . Inhibition of CDK2 can disrupt the progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .

Result of Action

Similar compounds have been shown to inhibit cell growth and induce apoptosis in various cell lines . Therefore, it is plausible that this compound may have similar effects.

属性

IUPAC Name |

3-benzyl-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3/c1-28-18-10-5-9-17(13-18)15-24-20-19(11-6-12-23-20)21(26)25(22(24)27)14-16-7-3-2-4-8-16/h2-13H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYSMGRJUWTLGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2695733.png)

![5-[1-(4-Amino-2-fluorophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2695736.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide](/img/structure/B2695740.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2695743.png)

![ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate](/img/structure/B2695746.png)

![3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide](/img/structure/B2695754.png)